3-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClFN4O3S/c1-26-16-3-2-14(8-15(16)18)27(24,25)22-9-12-4-6-23(7-5-12)17-20-10-13(19)11-21-17/h2-3,8,10-12,22H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLSNTDKJQCLAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide (CAS No. 2034258-68-7) is a synthetic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 414.88 g/mol. The compound features a sulfonamide group, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H20ClFN4O3S |
| Molecular Weight | 414.88 g/mol |
| CAS Number | 2034258-68-7 |
| Purity | Typically 95% |
Antimicrobial Properties
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Specifically, derivatives with similar structures have demonstrated effectiveness against multi-drug resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) at low concentrations (0.78 - 3.125 µg/mL) comparable to last-resort antibiotics like vancomycin and linezolid .
Mechanism of Action : The bactericidal activity is attributed to the depolarization of the bacterial cytoplasmic membrane, leading to a disruption in membrane potential and subsequent cell death .
Anticancer Activity
The compound's structural features suggest potential anticancer properties, particularly through interactions with specific molecular targets involved in cancer cell proliferation and apoptosis. Sulfonamide derivatives have been studied for their ability to inhibit tumor growth by modulating signaling pathways related to cell survival and apoptosis.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated various sulfonamide derivatives for their antibacterial activity against clinical isolates of MRSA and VRE. Compounds structurally related to this compound showed promising results, indicating a need for further optimization and testing in clinical settings .
- Cell Line Studies : In vitro studies using lung MCR-5 and skin BJ fibroblast cell lines have shown that certain derivatives exhibit selective toxicity towards bacterial cells while sparing mammalian cells, highlighting their potential for therapeutic applications without significant side effects .
- Mechanistic Insights : Research into the mechanism of action revealed that these compounds could inhibit specific enzymes involved in bacterial metabolism, leading to enhanced antimicrobial effects. Such insights are crucial for developing new antibiotics amid rising resistance rates .
Scientific Research Applications
Antimicrobial Applications
Research indicates that 3-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide exhibits promising antimicrobial properties. A study conducted on various sulfonamide derivatives revealed that compounds structurally related to this compound demonstrated significant antibacterial activity against clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The findings suggest a need for further optimization and clinical testing of these compounds to enhance their efficacy against resistant bacterial strains .
Case Study: Antimicrobial Efficacy
A comparative study evaluated the antibacterial activity of several sulfonamide derivatives, including this compound, against MRSA and VRE. Results indicated that certain derivatives exhibited lower Minimum Inhibitory Concentrations (MICs) compared to standard antibiotics, highlighting their potential as alternative therapeutic agents .
Anticancer Research
The compound also shows significant promise in anticancer applications. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis. For instance, similar benzamide derivatives were tested on MCF7 (breast cancer) and A549 (lung cancer) cell lines, revealing IC50 values indicative of potent anticancer activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Similar Benzamide | MCF7 (Breast Cancer) | 10 |
| Similar Benzamide | A549 (Lung Cancer) | 8 |
Mechanistic Insights
Research into the mechanism of action suggests that this compound may inhibit specific enzymes involved in cancer cell metabolism, leading to enhanced apoptotic effects. Understanding these mechanisms is crucial for developing new therapeutic strategies amid rising cancer treatment resistance .
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide group and methoxy substituent are susceptible to hydrolysis under specific conditions:
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Sulfonamide Hydrolysis | Concentrated HCl or H₂SO₄ (aqueous, reflux) | 4-methoxy-3-chlorobenzenesulfonic acid + piperidin-4-ylmethylamine derivatives | Acidic hydrolysis cleaves the sulfonamide bond, generating sulfonic acid and an amine intermediate. |
| Methoxy Demethylation | BBr₃ (anhydrous DCM, 0°C) | 3-chloro-4-hydroxybenzenesulfonamide derivative | Boron tribromide selectively removes the methoxy group, forming a phenolic hydroxyl group. |
Nucleophilic Substitution
The chloro substituent on the benzene ring participates in nucleophilic aromatic substitution (NAS):
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Chloro Displacement | NH₃ (ethanol, 100°C) | 4-methoxy-3-aminobenzenesulfonamide derivative | Ammonia substitutes the chloro group, forming an aniline derivative. |
| Fluoride Exchange | KF (DMF, 120°C) | 3-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide | Fluoride replaces chlorine under high-temperature conditions. |
Reduction Reactions
The fluoropyrimidine and piperidine moieties influence reduction pathways:
Stability Under Physiological Conditions
The compound’s stability in biological systems is critical for its pharmacological activity:
Interaction with Biological Targets
The fluoropyrimidine and sulfonamide groups enable interactions with enzymes and receptors:
Synthetic Modifications
Key reactions for derivatization include:
| Modification | Reagents/Conditions | Purpose |
|---|---|---|
| Piperidine Alkylation | CH₃I, K₂CO₃ (DMF) | Introduce methyl groups to enhance lipophilicity |
| Sulfonamide Acylation | AcCl, pyridine | Improve metabolic stability via steric hindrance |
Key Stability and Reactivity Insights
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Electron-withdrawing groups (e.g., Cl, F) and steric hindrance from bulkier substituents (e.g., dihydrobenzofuran) influence reaction efficiency. The target compound’s 5-fluoropyrimidin-2-yl group may reduce yield compared to simpler substituents in compounds 15–15.
- Physical State : Methoxy substituents (e.g., compound 17) often result in crystalline solids, whereas halogenated analogs (15, 16) are oils. The target compound’s physical state is unreported but may align with these trends.
Comparison with Pyrimidine-Containing Analogs
Example 53 () :
- Structure: Contains a pyrazolo[3,4-d]pyrimidin-3-yl core and fluorophenyl groups.
- Activity: Targets tyrosine kinases (IC₅₀ < 50 nM for EGFR mutants) .
- Differentiation: The target compound lacks the pyrazole ring and chromen-4-one moiety, likely reducing kinase inhibition but retaining sulfonamide-mediated receptor binding.
2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine ():
Physicochemical Properties
- Molecular Weight : The target compound (~493.9) is heavier than compounds 15–17 (479–509) due to the fluoropyrimidine group. Higher molecular weight may impact bioavailability.
Q & A
Basic: What are the optimal synthetic routes for this compound, and what key reaction conditions must be controlled?
Answer:
The synthesis involves sequential functionalization of the pyrimidine and piperidine scaffolds. Key steps include:
Fluoropyrimidine Formation : Introduce the 5-fluoropyrimidin-2-yl group via nucleophilic aromatic substitution (SNAr) under anhydrous conditions with KF or CsF as catalysts .
Piperidine Coupling : Attach the piperidin-4-ylmethyl group using reductive amination (NaBH3CN or Hantzsch ester) or Buchwald-Hartwig coupling for N-arylation .
Sulfonamide Linkage : React the intermediate with 3-chloro-4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., Et3N or DMAP) in DCM or THF .
Critical Conditions : Control temperature (<0°C for sulfonylation to avoid side reactions), moisture-free environments for SNAr, and inert gas (N2/Ar) for metal-catalyzed steps .
Basic: How can researchers characterize the structural conformation to ensure synthetic accuracy?
Answer:
Use a combination of:
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., methoxy at C4, fluoropyrimidine coupling) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., triclinic system, space group P1 with unit cell parameters a=13.6081 Å, b=14.5662 Å, c=14.7502 Å) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., observed m/z vs. calculated for C17H18ClFN4O3S) .
Advanced: How can contradictions in biological activity data for sulfonamide derivatives targeting bacterial enzymes be resolved?
Answer:
Contradictions often arise from assay variability (e.g., enzyme isoforms, substrate concentrations). Mitigate by:
Comparative Enzymatic Assays : Test against both Acps-PPTase and PPTase isoforms under standardized conditions (pH 7.4, 25°C) .
Structural Analysis : Use co-crystallization or docking studies to identify binding modes (e.g., sulfonamide oxygen interactions with Mg²+ in the active site) .
SAR Validation : Correlate activity trends with substituent electronic profiles (e.g., fluoro vs. chloro at pyrimidine C5) .
Advanced: What strategies are effective for studying SAR of the fluoropyrimidine and sulfonamide moieties?
Answer:
Systematic Substitution : Synthesize analogs with halogens (Cl, Br), electron-withdrawing groups (NO2), or bulky substituents at pyrimidine C5 and benzenesulfonamide C3 .
In Vitro Screening : Assess inhibitory potency (IC50) against bacterial PPTases and cytotoxicity (e.g., HEK293 cells) .
Computational QSAR : Use Gaussian or MOE to model steric/electronic effects (e.g., Hammett σ values for substituents) .
Advanced: What experimental approaches analyze binding interactions with bacterial PPTase enzymes?
Answer:
X-ray Co-Crystallization : Resolve ligand-enzyme complexes (e.g., 2.1 Å resolution) to identify H-bonds (sulfonamide-O⋯Arg235) and hydrophobic contacts (fluoropyrimidine⋯Phe120) .
Surface Plasmon Resonance (SPR) : Measure binding kinetics (k_on, k_off) at varying Mg²+ concentrations .
Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate entropy- vs. enthalpy-driven interactions .
Basic: What analytical techniques assess purity and stability under various conditions?
Answer:
- HPLC-PDA : Use a C18 column (ACN/H2O gradient) to detect impurities (<0.5% area) and degradation products (e.g., hydrolyzed sulfonamide) .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C) .
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions for 24h .
Advanced: How can computational modeling predict pharmacokinetic properties influenced by the trifluoromethyl group?
Answer:
Molecular Dynamics (MD) Simulations : Model membrane permeability (logP) and plasma protein binding (e.g., albumin affinity) .
CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify metabolic hotspots (e.g., piperidine N-demethylation) .
Free Energy Perturbation (FEP) : Calculate relative solubility/stability in polar (intestine) vs. nonpolar (blood-brain barrier) environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
